molecular formula C6H5N3 B581183 3-Ethynylpyrazin-2-amine CAS No. 1005349-13-2

3-Ethynylpyrazin-2-amine

Cat. No.: B581183
CAS No.: 1005349-13-2
M. Wt: 119.127
InChI Key: JIXOVARXVOUXKF-UHFFFAOYSA-N
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Description

3-Ethynylpyrazin-2-amine is an organic compound with the molecular formula C₆H₅N₃ It is a derivative of pyrazine, featuring an ethynyl group at the third position and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpyrazin-2-amine typically involves the introduction of an ethynyl group to a pyrazine derivative. One common method is the Sonogashira coupling reaction, where a halogenated pyrazine reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethynyl group may be converted to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can produce various N-substituted pyrazine derivatives.

Scientific Research Applications

3-Ethynylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Ethynylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    2-Ethynylpyrazine: Similar structure but with the ethynyl group at the second position.

    3-Aminopyrazine: Lacks the ethynyl group but has an amine group at the third position.

    3-Ethynylpyridine: Contains an ethynyl group at the third position but has a pyridine ring instead of a pyrazine ring.

Uniqueness: 3-Ethynylpyrazin-2-amine is unique due to the combination of the ethynyl and amine groups on the pyrazine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-ethynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXOVARXVOUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671896
Record name 3-Ethynylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005349-13-2
Record name 3-Ethynylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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